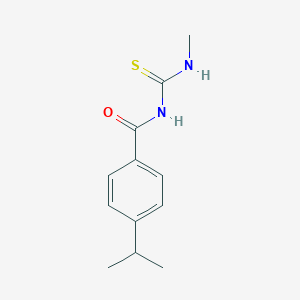

![molecular formula C20H19ClN2O2S B269216 3-chloro-N-{3-[(diethylamino)carbonyl]phenyl}-1-benzothiophene-2-carboxamide](/img/structure/B269216.png)

3-chloro-N-{3-[(diethylamino)carbonyl]phenyl}-1-benzothiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-chloro-N-{3-[(diethylamino)carbonyl]phenyl}-1-benzothiophene-2-carboxamide, also known as Diethylcarbamazine (DEC), is a synthetic organic compound that belongs to the class of anthelmintic drugs. It is widely used in the treatment of filariasis, a parasitic disease caused by thread-like nematode worms that live in the lymphatic system of the human body. DEC is a potent and effective drug that has been used for over 60 years in the treatment of filariasis.

Mécanisme D'action

DEC exerts its anthelmintic activity by several mechanisms. It inhibits the metabolism of the microfilariae, leading to their death. It also disrupts the motility of the worms, making it difficult for them to move and survive. Additionally, DEC has immunomodulatory effects that enhance the immune response of the host against the parasites.

Biochemical and Physiological Effects:

DEC has been shown to have both biochemical and physiological effects on the human body. It can cause a decrease in the levels of eosinophils, which are a type of white blood cell involved in the immune response. DEC can also cause an increase in the levels of cytokines, which are signaling molecules that regulate the immune response. Physiologically, DEC can cause side effects such as nausea, vomiting, and dizziness.

Avantages Et Limitations Des Expériences En Laboratoire

DEC has several advantages for use in lab experiments. It is a well-established drug with a known mechanism of action and a long history of use in the treatment of filariasis. It is also relatively inexpensive and widely available. However, there are some limitations to the use of DEC in lab experiments. It can be difficult to obtain pure samples of DEC due to its complex synthesis process. Additionally, DEC has a narrow therapeutic index, meaning that it can be toxic at high doses.

Orientations Futures

There are several future directions for the research and development of DEC. One area of focus is the development of new formulations of DEC that are more effective and have fewer side effects. Another area of research is the use of DEC in combination with other drugs to increase its efficacy and reduce the risk of resistance. Additionally, there is a need for more research on the immunomodulatory effects of DEC and their potential use in the treatment of other diseases. Finally, there is a need for more research on the long-term effects of DEC use on the human body.

Méthodes De Synthèse

DEC is synthesized by reacting 3-chloro-1-benzothiophene-2-carboxylic acid with diethylamine and diethylcarbamoyl chloride. The reaction takes place in the presence of a catalyst and a solvent, and the resulting product is purified by recrystallization. The synthesis of DEC is a complex and time-consuming process that requires specialized equipment and expertise.

Applications De Recherche Scientifique

DEC has been extensively studied for its efficacy in the treatment of filariasis. It has been shown to be highly effective in killing the microfilariae (larval stage) of the filarial worms, thereby reducing the transmission of the disease. DEC has also been studied for its potential use in the treatment of other parasitic diseases such as onchocerciasis (river blindness) and loiasis (eye worm infection).

Propriétés

Nom du produit |

3-chloro-N-{3-[(diethylamino)carbonyl]phenyl}-1-benzothiophene-2-carboxamide |

|---|---|

Formule moléculaire |

C20H19ClN2O2S |

Poids moléculaire |

386.9 g/mol |

Nom IUPAC |

3-chloro-N-[3-(diethylcarbamoyl)phenyl]-1-benzothiophene-2-carboxamide |

InChI |

InChI=1S/C20H19ClN2O2S/c1-3-23(4-2)20(25)13-8-7-9-14(12-13)22-19(24)18-17(21)15-10-5-6-11-16(15)26-18/h5-12H,3-4H2,1-2H3,(H,22,24) |

Clé InChI |

QDZYNNMGIGEOED-UHFFFAOYSA-N |

SMILES |

CCN(CC)C(=O)C1=CC(=CC=C1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl |

SMILES canonique |

CCN(CC)C(=O)C1=CC(=CC=C1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-propionyl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea](/img/structure/B269133.png)

![4-{[(2-furoylamino)carbothioyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B269136.png)

![4-{[(3-methylbutanoyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B269137.png)

![3,4,5-trimethoxy-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide](/img/structure/B269139.png)

![N-{[3-(acetylamino)phenyl]carbamothioyl}-2-chlorobenzamide](/img/structure/B269141.png)

![2-chloro-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B269147.png)

![3-methyl-N-{[3-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B269148.png)

![N-(2-furoyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea](/img/structure/B269149.png)

![2-propoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B269150.png)

![N-(3-{[2-(4-methylphenoxy)propanoyl]amino}phenyl)butanamide](/img/structure/B269152.png)

![3-{[(2-furoylamino)carbothioyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B269154.png)

![3-[(2,2-dimethylpropanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B269156.png)

![4-{[(benzoylamino)carbothioyl]amino}-N-(tert-butyl)benzamide](/img/structure/B269157.png)